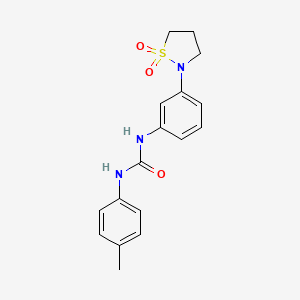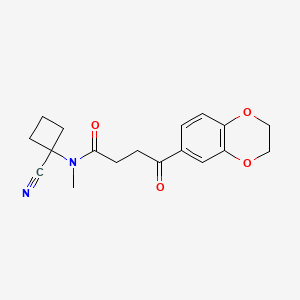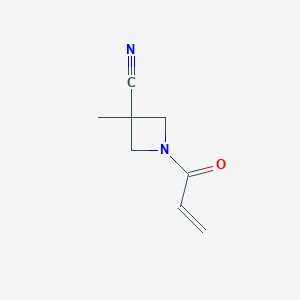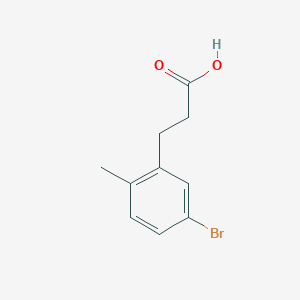
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a urea derivative and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Compounds with structures related to 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea are significant in catalysis and synthetic chemistry. For example, the Pd(OAc)2/[mmim]I catalyst system has been applied to the oxidative carbonylation of various amines to produce carbamates, ureas, and 2-oxazolidinones, demonstrating high catalytic turnover frequencies (TOF) for the synthesis of valuable organic compounds (Peng et al., 2008). Similarly, the oxidative carbonylation of amino moieties to ureas and oxamides using the PdI2/KI catalytic system in ionic liquids showcases the synthesis of high-value molecules from simple building blocks, highlighting the potential for green chemistry applications (Mancuso et al., 2015).
Corrosion Inhibition
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments has been explored, demonstrating that these compounds efficiently inhibit corrosion. The study suggests a strong adsorption of the molecules on the steel surface, leading to the formation of a protective layer (Mistry et al., 2011). This application is vital for industries looking to prolong the life of their metal infrastructure.
Supramolecular Chemistry
In supramolecular chemistry, the self-assembling properties of certain urea derivatives have been investigated, shedding light on the molecular origins of supramolecular self-assembly in statistical copolymers. This research provides insights into the intermolecular interactions that drive the formation of highly ordered supramolecular structures, essential for developing new materials with tailored properties (Hilger et al., 1992).
Medicinal Chemistry
While the focus is away from drug use and side effects, the synthesis and evaluation of urea and thiourea derivatives for potential therapeutic applications remain a significant area of research. These compounds have been studied for their biological activities, including antiparkinsonian effects, indicating their importance in the development of new therapeutic agents (Azam et al., 2009).
Propiedades
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-6-8-14(9-7-13)18-17(21)19-15-4-2-5-16(12-15)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQKUWPYQCLRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2871578.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2871580.png)
![N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2871581.png)
![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide](/img/structure/B2871582.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2871583.png)






![Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871599.png)
![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)